molecular formula C23H21FN2O4S B3509727 Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B3509727
M. Wt: 440.5 g/mol
InChI Key: PCPWPECNHBYIPQ-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene derivative characterized by:

  • Ethyl ester at position 2.
  • 4-Methyl group at position 3.
  • 3-Methylbenzamido substituent at position 2.
  • 2-Fluorophenyl carbamoyl group at position 4.

The ethyl ester moiety may improve solubility compared to shorter alkyl esters, while the methyl groups at positions 2 and 4 likely influence steric interactions with biological targets.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-11-6-5-10-16(17)24)31-22(18)26-20(27)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWPECNHBYIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Variations and Electronic Effects

Compound A : Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate
  • Key difference : Replacement of the 2-fluoro group with a 2-methoxy group.
  • This may lower antimicrobial efficacy, as fluorine’s electronegativity enhances target interaction .
Compound B : Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
  • Key difference : A 4-ethoxycarbonylphenyl carbamoyl group replaces the 2-fluorophenyl group.
  • Impact : The bulky ethoxycarbonyl group may reduce membrane permeability due to increased hydrophobicity, whereas the fluoro group offers a balance of lipophilicity and electronic effects for optimal bioavailability .

Antimicrobial Activity Comparisons

Compound C : Ethyl 5-([1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate
  • Key difference : A triazolo-triazine ring replaces the 2-fluorophenyl carbamoyl group.
  • Activity : Reported to exhibit moderate antifungal activity (MIC: 16–32 µg/mL against Candida albicans). The target compound’s fluorinated aromatic group may enhance activity due to stronger target binding .
Compound D : Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
  • Key difference : Acetyl group at position 5 and 2-chlorobenzamido at position 2.
  • Activity : Demonstrated antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL). The target compound’s 2-fluoro group may offer broader-spectrum activity compared to chlorine, as fluorine’s smaller atomic radius allows tighter target interactions .
Crystallography :

Pharmacokinetic and Bioavailability Considerations

  • Ethyl ester vs. methyl ester : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, improving cell membrane penetration .
  • Fluorine vs. chlorine : Fluorine’s lower polar surface area may enhance blood-brain barrier penetration compared to chlorine, though this requires experimental validation .

Data Table: Comparative Analysis of Key Compounds

Compound ID Substituent at Position 5 Substituent at Position 2 Molecular Weight Antimicrobial Activity (MIC, µg/mL) Reference
Target Compound 2-Fluorophenyl carbamoyl 3-Methylbenzamido ~466.5* Not reported -
Compound A 2-Methoxyphenyl carbamoyl 4-Methylbenzamido ~478.5 Not reported
Compound C Triazolo-triazine carbonyl Phenylamino 408.4 16–32 (Antifungal)
Compound D Acetyl 2-Chlorobenzamido 439.9 8 (Antibacterial)

*Calculated based on structural formula.

Biological Activity

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Weight : 350.4 g/mol
  • CAS Number : Not specifically listed in the available data.

The compound features a thiophene ring, which is known for its diverse biological activities, and contains functional groups that may enhance its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamide have shown promising results in inhibiting tumor growth and enhancing survival rates in certain cancer models. In a cohort study involving benzamide derivatives, specific compounds demonstrated notable antitumor efficacy, suggesting a potential role for ethyl thiophene derivatives in cancer therapy .

The proposed mechanism of action for ethyl thiophene derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, compounds targeting RET kinase have been identified as effective in halting cell division in RET-driven tumors . This suggests that this compound may exert similar effects through analogous pathways.

Antimicrobial Activity

In addition to antitumor properties, some studies have explored the antimicrobial activity of thiophene derivatives. The presence of functional groups such as carbamoyl and methylbenzamido may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound should undergo rigorous cytotoxicity testing against various human cell lines to determine its therapeutic window and potential side effects.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntitumorInhibition of tumor growth
AntimicrobialPotential disruption of microbial cells
CytotoxicityTo be assessed-

Study on Benzamide Derivatives

A notable case study investigated the biological activity of benzamide derivatives, including those structurally related to our compound. The study found that certain derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that modifications to the benzamide structure could yield enhanced therapeutic agents .

Clinical Implications

In clinical settings, compounds similar to this compound are being evaluated for their efficacy in treating specific cancers. The results from these trials could provide insights into the clinical relevance of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including the Gewald reaction for thiophene core formation and subsequent functionalization. Key steps include:

  • Gewald Reaction : Ethyl cyanoacetate reacts with acetoacetanilide derivatives and sulfur under reflux in solvents like 1,4-dioxane or ethanol, catalyzed by triethylamine (TEA) .
  • Amidation : Introduction of the 2-fluorophenylcarbamoyl and 3-methylbenzamido groups via coupling reactions, often using DMF as a solvent .

Q. Critical Conditions :

  • Temperature control (reflux at 80–100°C for 3–5 hours).
  • Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of ethyl cyanoacetate to sulfur).
  • Neutralization steps with acidified ice/water mixtures to precipitate intermediates .

Q. Table 1: Example Reaction Yields Under Varied Conditions

StepSolventCatalystYield (%)Reference
Gewald ReactionEthanolTEA65–75
AmidationDMFNone80–85

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity. For example, the 2-fluorophenyl group shows distinct splitting patterns in 1H NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 567.12 for [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data in structural determination?

Discrepancies often arise from dynamic effects (e.g., rotational isomers) in solution vs. static crystal structures. Methodological approaches include:

  • Variable-Temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .
  • DFT Calculations : Compares experimental NMR shifts with computed values for different conformers .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density in crystals .

Q. What strategies optimize reaction yields in multi-step syntheses, particularly for amidation steps?

  • Reagent Optimization : Replace DMF with polar aprotic solvents like NMP to enhance solubility of aromatic amines .
  • Catalysis : Employ coupling agents (e.g., HATU, EDCI) for efficient amide bond formation, reducing side products .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, solvent volume, and catalyst concentration .

Q. Table 2: Yield Optimization via Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
EDCIDCM2578
HATUDMF5092

Q. How can the biological activity of this compound be systematically evaluated, and what assays are most informative?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo assay) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2, guided by crystallographic data .

Q. What analytical approaches address purity challenges in final product isolation?

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities >0.1% .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
  • TLC Monitoring : Use silica gel plates with UV-active indicators to track reaction progress at each step .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact biological activity?

  • Lipophilicity : Fluorine substitution enhances membrane permeability (logP increases by ~0.5 units) .
  • Target Affinity : Trifluoromethyl groups improve van der Waals interactions with hydrophobic binding pockets, as shown in SAR studies of analogous thiophenes .

Q. Table 3: Comparative Bioactivity of Analogues

SubstituentTarget IC50 (nM)logP
2-Fluorophenyl1203.2
3-Trifluoromethyl853.7

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

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